N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a carbazole moiety, a 2-hydroxypropyl linker, and dual substituents: a 4-chloro group on the benzene ring and a 4-methoxy group on the phenylamine. The structural complexity of this compound arises from the sulfonamide bridge, which connects two aromatic systems (carbazole and substituted benzene), enabling π-π stacking interactions and hydrogen bonding, as observed in related analogs .
Properties
Molecular Formula |
C28H25ClN2O4S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O4S/c1-35-23-14-12-21(13-15-23)31(36(33,34)24-16-10-20(29)11-17-24)19-22(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,22,32H,18-19H2,1H3 |
InChI Key |
ORMHXNWAFBNEJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the carbazole derivative, followed by the introduction of the propyl group and subsequent sulfonamide formation. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and base catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related sulfonamide derivatives (Table 1), focusing on substituent effects, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Halogenation: The target compound’s 4-chloro group enhances electrophilicity and binding to hydrophobic pockets, similar to the 3,6-dibromo analog in .
- Methoxy vs. Methyl/Furan : The 4-methoxy group in the target compound improves solubility compared to the 4-methyl group in . The furylmethyl group in introduces heteroaromaticity, which may facilitate π-stacking or metabolic oxidation .
- Hydroxypropyl Linker : The 2-hydroxypropyl group in all analogs enables hydrogen bonding, critical for target recognition. Its conformation affects molecular flexibility, as seen in crystal structures of related sulfonamides .
Crystallographic and Conformational Insights
- The sulfonamide bridge in related compounds adopts dihedral angles of 37.4–56.1° between aromatic rings, influencing packing and solubility . The target’s 2-hydroxypropyl linker may reduce steric strain compared to bulkier substituents in .
- Hydrogen-bonding networks (N—H⋯N, C—H⋯O) stabilize crystal structures, as seen in . The absence of tautomerism in the target (unlike ) simplifies its solid-state behavior.
Biological Activity
N-(3-Carbazol-9-YL-2-HO-propyl)-4-chloro-N-(4-methoxy-phenyl)-benzenesulfonamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a carbazole moiety, which is known for its biological significance, particularly in anticancer activity. The presence of chlorine and methoxy groups further enhances its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various mechanisms through which they exert anticancer effects:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways. Studies have shown that carbazole derivatives can enhance apoptosis in various cancer cell lines, including breast and lung cancers .
- Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth through interference with cell cycle progression and modulation of signaling pathways such as NF-kB and MAPK .
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, which can contribute to its anticancer activity by reducing the tumor microenvironment's inflammatory response .
Case Studies
Several studies have highlighted the biological activity of carbazole derivatives, including this compound:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of several carbazole derivatives against human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms involved in the compound's action. It was found that it could inhibit specific kinases involved in cancer progression, leading to reduced proliferation rates in treated cells .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth |
| Cytotoxicity | Significant effects observed against various cancer cell lines |
| Anti-inflammatory | Potentially reduces inflammation within tumor microenvironments |
| Mechanistic Insights | Inhibition of key signaling pathways related to cancer progression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
